molecular formula C13H18N2 B3292569 1-(1-Ethylindol-3-yl)propan-2-amine CAS No. 878432-88-3

1-(1-Ethylindol-3-yl)propan-2-amine

Cat. No.: B3292569
CAS No.: 878432-88-3
M. Wt: 202.3 g/mol
InChI Key: PAADIGQGIZWIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(1-Ethylindol-3-yl)propan-2-amine involves several steps. One common method is the reaction of 1-ethylindole with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1-Ethylindol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-(1-Ethylindol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Ethylindol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

1-(1-Ethylindol-3-yl)propan-2-amine can be compared with other indole derivatives, such as:

    1-(1-Methylindol-3-yl)propan-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-Propylindol-3-yl)propan-2-amine: Contains a propyl group instead of an ethyl group.

    1-(1-Butylindol-3-yl)propan-2-amine: Contains a butyl group instead of an ethyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15/h4-7,9-10H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAADIGQGIZWIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, 1-ethyl-3-(2-nitro-propenyl)-1H-indole (I-42a: 6 g, 25.9740 mmol) in dry THF (30 mL) was reacted with LAH (4.92 g, 129.870 mmol) in dry THF (30 mL). The resulting mixture was refluxed for 12 hrs under nitrogen atmosphere to afford 5.2 g of the product (98% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.92 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethylindol-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(1-Ethylindol-3-yl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
1-(1-Ethylindol-3-yl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
1-(1-Ethylindol-3-yl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
1-(1-Ethylindol-3-yl)propan-2-amine
Reactant of Route 6
1-(1-Ethylindol-3-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.